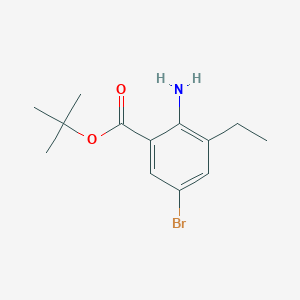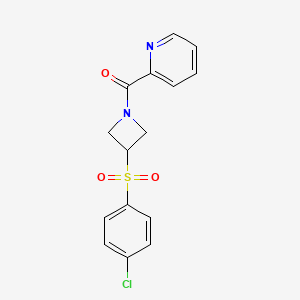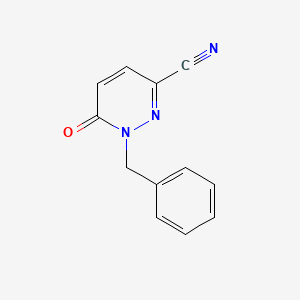
Tert-butyl 2-amino-5-bromo-3-ethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Tert-butyl 2-amino-5-bromo-3-ethylbenzoate” is a chemical compound. It is a white crystalline solid . It is soluble in common organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane .
Synthesis Analysis
The synthesis of “this compound” can be achieved through several steps . Pyridine is reacted with hydrobromic acid in a nucleophilic substitution reaction to produce 5-bromopyridine . A hydroxylation reaction is then used to introduce a hydroxyl group into 5-bromopyridine . Finally, a tert-butyl carbamate group is introduced into 5-bromo-3-hydroxypyridine to obtain the final product .Molecular Structure Analysis
The molecular formula of “this compound” is C10H13BrN2O3 . It has a molecular weight of 289.13 . The structure includes a pyridine ring substituted with a bromine atom, a hydroxyl group, and a tert-butyl carbamate group .Chemical Reactions Analysis
“this compound” can participate in various chemical reactions due to its multiple reactive groups . For instance, it can be used as a starting material in dipeptide synthesis with commonly used coupling reagents .Physical And Chemical Properties Analysis
“this compound” is a white crystalline solid . It has a density of 1.552 and a predicted boiling point of 363.8±42.0 °C . It is soluble in common organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane .Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-amino-5-bromo-3-ethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-5-8-6-9(14)7-10(11(8)15)12(16)17-13(2,3)4/h6-7H,5,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHFODFTTWDZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Br)C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2901140.png)
![2-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2901143.png)
![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol](/img/structure/B2901145.png)


![4-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2901150.png)
![2-benzylsulfanyl-N-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2901151.png)
![1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-([1,1'-biphenyl]-4-yloxy)ethan-1-one](/img/structure/B2901152.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2901153.png)




![3-cyclopentyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2901159.png)